4-(4-Methoxyphenyl)isoquinoline
Description
Structure
3D Structure
Properties
CAS No. |
101273-53-4 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)isoquinoline |
InChI |
InChI=1S/C16H13NO/c1-18-14-8-6-12(7-9-14)16-11-17-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |
InChI Key |
MPUAUKGQZBMODE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methoxyphenyl Isoquinoline and Its Derivatives
Direct and Indirect Approaches to 4-Substituted Isoquinolines
The synthesis of 4-substituted isoquinolines, including the title compound, can be broadly categorized into two main strategies: the direct functionalization of a pre-formed isoquinoline (B145761) core and the construction of the isoquinoline ring with the C-4 substituent already in place.
Palladium-Catalyzed Cross-Coupling Reactions for C-4 Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the direct introduction of substituents at the C-4 position of the isoquinoline nucleus. rsc.org These methods typically involve the use of a pre-functionalized isoquinoline, such as a 4-haloisoquinoline, which can then be coupled with a suitable partner.
A notable approach involves the Heck reaction, where commercially available 4-bromoisoquinoline (B23445) is reacted with an appropriate acrylate (B77674) ester to yield α,β-unsaturated esters at the C-4 position. nih.gov These esters can be further modified to introduce a variety of functional groups.
Another significant strategy is the direct C-H functionalization of isoquinolines. rsc.org Researchers have reported a palladium-catalyzed, heteroatom-guided direct arylation method for the functionalization of the C-4 position of dihydroisoquinolines. rsc.orgrsc.org This approach avoids the need for pre-functionalization of the isoquinoline ring, offering a more atom-economical route. rsc.org The reaction is believed to proceed through either a transmetallation of an arylboronic acid followed by heteroatom-guided electrophilic palladation or the reverse sequence. rsc.org
| Reaction Type | Isoquinoline Substrate | Coupling Partner | Catalyst System | Key Features | Reference(s) |
| Heck Reaction | 4-Bromoisoquinoline | Acrylate Esters | Palladium Catalyst | Forms C-4 unsaturated esters | nih.gov |
| Direct C-H Arylation | Dihydroisoquinolines | Arylboronic Acids | Palladium Catalyst | Atom-economical, avoids pre-functionalization | rsc.orgrsc.org |
Annulation and Cyclization Strategies in Isoquinoline Core Synthesis
Building the isoquinoline ring system with the desired C-4 substituent already incorporated is a widely employed and versatile strategy. acs.org Several classical and modern annulation and cyclization reactions have been adapted for this purpose.
The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods in isoquinoline synthesis. acs.orgquimicaorganica.org Microwave-assisted variations of these reactions allow for the cyclization of substituted β-arylethylamine derivatives to form dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. acs.org
More contemporary methods include the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov This approach allows for the trapping of the resulting eneamido anion intermediate with various electrophiles, leading to the formation of highly substituted isoquinolines. nih.govharvard.edu This method is particularly versatile, enabling the assembly of complex isoquinolines from multiple components in a single operation. harvard.edu
Silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides and rhodium(III)-catalyzed C-H bond activation of in situ generated oximes followed by cyclization with an internal alkyne are other innovative strategies for constructing the isoquinoline core. google.comorganic-chemistry.org
| Reaction Name/Type | Starting Materials | Key Intermediates | Product Type | Reference(s) |
| Bischler-Napieralski | β-Arylethylamides | Dihydroisoquinolines | Substituted Isoquinolines | acs.orgquimicaorganica.org |
| Pictet-Spengler | β-Arylethylamines and Aldehydes/Ketones | Tetrahydroisoquinolines | Substituted Isoquinolines | acs.orgquimicaorganica.org |
| Myers Synthesis | Lithiated o-tolualdehyde imines and Nitriles | Eneamido anions | Polysubstituted Isoquinolines | nih.govharvard.edu |
| Silver-Catalyzed Cyclization | 2-Alkynyl Benzyl Azides | - | Substituted Isoquinolines | google.com |
| Rhodium-Catalyzed Annulation | Aromatic Ketoximes and Alkynes | - | Multisubstituted Isoquinolines | organic-chemistry.org |
Strategies for Introducing the 4-Methoxyphenyl (B3050149) Group
The introduction of the 4-methoxyphenyl group at the C-4 position can be achieved either by using a starting material already containing this moiety or by a cross-coupling reaction.
In the context of building the isoquinoline ring, a precursor such as a β-arylethylamine or an o-substituted benzaldehyde (B42025) derivative would need to incorporate the 4-methoxyphenyl group. For instance, in a Myers-type synthesis, 4-methoxybenzonitrile (B7767037) could be used as the nitrile component to introduce the desired substituent at the C-3 position, and a subsequent functionalization at C-4 would be necessary. To directly install the 4-methoxyphenyl group at C-4, one could envision a scenario where the initial lithiated species is derived from a toluene (B28343) derivative already bearing the 4-methoxyphenyl group in a suitable position relative to the methyl group that undergoes lithiation.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are highly effective for this purpose. This would involve the reaction of a 4-haloisoquinoline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a suitable base. This method is widely used due to its high efficiency and functional group tolerance.
Another approach involves the oxidation of a 4-hydroxy-1,2,3,4-tetrahydroisoquinoline to the corresponding 4-oxo derivative, followed by the addition of a Grignard reagent, such as 4-methoxyphenylmagnesium bromide. researchgate.netacs.org Subsequent dehydration and oxidation would yield the desired 4-(4-methoxyphenyl)isoquinoline.
Advanced Synthetic Techniques for Stereochemical Control
The development of stereoselective methods for the synthesis of isoquinoline derivatives is of paramount importance, particularly for applications in medicinal chemistry where the biological activity of a compound is often dependent on its stereochemistry.
Enantioselective Approaches to 4-Substituted Isoquinolines
Achieving enantioselectivity in the synthesis of 4-substituted isoquinolines often involves the use of chiral catalysts or auxiliaries. While direct enantioselective C-4 functionalization of a pre-formed isoquinoline is challenging, several strategies have been developed for the asymmetric synthesis of the isoquinoline core.
For instance, enantioselective versions of the Pictet-Spengler and Bischler-Napieralski reactions have been developed, often employing chiral auxiliaries on either the amine or the aldehyde/acid component. clockss.org The subsequent reduction of the resulting prochiral 3,4-dihydroisoquinolines using chiral reducing agents, such as those based on Noyori's ruthenium-BINAP catalysts, can provide access to chiral tetrahydroisoquinolines with high enantiomeric excess. clockss.org These can then be oxidized to the corresponding chiral isoquinolines if desired.
Recently, highly asymmetric (3+3) cycloaddition reactions of diazo compounds and isoquinolinium methylides, catalyzed by a bifunctional chiral phase-transfer catalyst, have been reported to produce chiral polycyclic isoquinoline derivatives with excellent yields and enantioselectivities. acs.org
Control of Axial Chirality in Related Isoquinoline Structures
Axial chirality, a type of stereoisomerism resulting from restricted rotation around a single bond, is a fascinating feature in certain biaryl systems. wikipedia.org In the context of 4-arylisoquinolines, if the rotation around the C4-Aryl bond is sufficiently hindered, atropisomers can exist. nih.gov This is particularly relevant when the aryl group is bulky, such as a 1-naphthyl group. nih.gov
The control of axial chirality in 4-arylisoquinolines has been achieved through atroposelective synthesis. For example, iridium(I)-catalyzed atroposelective hydroarylation of alkynes with 1-arylisoquinolines has been developed to synthesize axially chiral alkenylated biaryls. thieme-connect.com While this specific example focuses on 1-arylisoquinolines, the principles can be extended to 4-arylisoquinolines. The use of chiral ligands, such as QUINOX-P, has proven effective in inducing high levels of enantioselectivity in such transformations. thieme-connect.com
The energy barriers to rotation can be significant even in the absence of ortho-substituents on the aryl ring, and these barriers can be studied using dynamic NMR and rationalized by DFT calculations. nih.gov The resolution of atropisomeric pairs can be achieved by enantioselective HPLC. nih.gov
Principles of Sustainable Synthesis in Isoquinoline Chemistry
The synthesis of complex heterocyclic compounds like isoquinolines has traditionally involved multi-step processes with harsh conditions and significant waste generation. However, the field is increasingly guided by the principles of green chemistry, which aim to design chemical processes that are more environmentally benign. ijpsjournal.com These principles emphasize waste prevention, atom economy, the use of less hazardous chemicals, safer solvents, energy efficiency, and the application of catalysis. sigmaaldrich.comyoutube.com
In isoquinoline chemistry, this translates to a shift from classical name reactions such as the Bischler-Napieralski or Pictet-Spengler syntheses, which often require stoichiometric amounts of dehydrating agents and high temperatures, towards more efficient and sustainable catalytic methods. researchgate.netpharmaguideline.com
Key Sustainable Approaches in Isoquinoline Synthesis:
Catalysis: Modern synthetic routes heavily rely on transition-metal catalysis (e.g., using Palladium, Rhodium, Ruthenium, or Cobalt) to facilitate C-H activation and annulation reactions. mdpi.comcore.ac.ukacs.org This catalytic approach offers high selectivity and efficiency under milder conditions, significantly reducing the energy input and waste compared to classical methods. researchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. sigmaaldrich.com Chelation-assisted C-H activation/annulation strategies are particularly notable for their high atom economy, as they construct the isoquinoline core by directly coupling starting materials with minimal byproduct formation. core.ac.ukresearchgate.net
Safer Solvents and Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Research has demonstrated successful isoquinoline synthesis in environmentally friendly media such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES). researchgate.nettandfonline.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. tandfonline.com
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for reducing energy consumption. By enabling rapid heating, microwave irradiation can significantly shorten reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. researchgate.netacs.org
The following table compares traditional and sustainable approaches for isoquinoline synthesis:
| Principle | Traditional Method (e.g., Bischler-Napieralski) | Sustainable Approach (e.g., C-H Activation) |
|---|---|---|
| Reagents | Stoichiometric strong acids/dehydrating agents (PCl5, POCl3) pharmaguideline.com | Catalytic amounts of transition metals (Pd, Rh, Ru) researchgate.netacs.org |
| Atom Economy | Low, generates significant inorganic waste | High, incorporates most atoms into the final product researchgate.net |
| Solvents | Often requires harsh, high-boiling organic solvents | Use of greener solvents (water, PEG, DES) or solvent-free conditions tandfonline.comresearchgate.net |
| Energy | High temperatures and long reaction times | Milder conditions, often accelerated by microwave irradiation researchgate.net |
Post-Synthetic Derivatization and Structural Diversification
Once the this compound core is synthesized, it serves as a scaffold for creating a diverse library of related compounds through post-synthetic modification (PSM). nih.govrsc.org These modifications are crucial for tuning the molecule's properties for various applications. The reactivity of the scaffold is largely dictated by the electronic characteristics of the isoquinoline ring system and its substituents.
Modifications on the Isoquinoline Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom makes it a prime site for chemical modification, behaving as both a base and a nucleophile. quimicaorganica.org
N-Alkylation and N-Acylation: The nitrogen can be readily alkylated or acylated. For instance, treatment of this compound with an alkyl halide like methyl iodide leads to the formation of a quaternary isoquinolinium salt. clockss.orgyoutube.com These salts are often more water-soluble and can exhibit different biological properties than their neutral precursors.
N-Oxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the isoquinoline nitrogen to an N-oxide. shahucollegelatur.org.in Isoquinoline N-oxides are versatile intermediates themselves, as the N-oxide group can alter the electronic properties of the ring and serve as a handle for further functionalization. organic-chemistry.org
The table below summarizes common modifications at the isoquinoline nitrogen.
| Modification Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH3I) clockss.org | N-methylisoquinolinium salt |
| N-Acylation | Acetyl Chloride (CH3COCl) | N-acylisoquinolinium salt |
| N-Oxidation | m-CPBA shahucollegelatur.org.in | Isoquinoline N-oxide |
Impact of Substituent Effects on Reaction Pathways
The regioselectivity of further reactions on the this compound ring is governed by the electronic effects of its constituent parts: the electron-deficient pyridine (B92270) ring, the electron-rich benzene (B151609) ring, and the electron-donating 4-methoxyphenyl group at the C4 position.
Electrophilic Substitution (SEAr): Electrophilic attacks, such as nitration or halogenation, occur preferentially on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring, which is deactivated by the electronegative nitrogen. quimicaorganica.org The preferred sites for electrophilic substitution on the isoquinoline core are positions C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. shahucollegelatur.org.inquimicaorganica.org The presence of the electron-donating 4-methoxyphenyl group at C4 would further activate the entire molecule, particularly the fused benzene ring, towards electrophilic attack.
Nucleophilic Substitution (SNAr): Conversely, nucleophilic attacks target the electron-deficient pyridine ring. The primary site for nucleophilic substitution is position C1. youtube.com This preference is because the intermediate formed upon nucleophilic attack at C1 (a Meisenheimer-like complex) is effectively stabilized by delocalization of the negative charge onto the electronegative nitrogen atom and into the fused benzene ring. quora.com If the C1 position is already occupied, nucleophilic attack may occur at C3. youtube.com
The directing effects are summarized in the table below.
| Reaction Type | Target Ring | Favored Position(s) | Rationale |
|---|---|---|---|
| Electrophilic Substitution | Benzene Ring | C5 and C8 shahucollegelatur.org.inquimicaorganica.org | Higher electron density and formation of more stable cationic intermediates. |
| Nucleophilic Substitution | Pyridine Ring | C1 (primary), C3 (secondary) youtube.comquora.com | Lower electron density and stabilization of the anionic intermediate by nitrogen. |
Pharmacological Research and Mechanistic Investigations of 4 4 Methoxyphenyl Isoquinoline Derivatives
Broad Spectrum of Pharmacological Activities of Isoquinoline (B145761) Derivatives
The isoquinoline scaffold is a prominent heterocyclic motif found in numerous natural alkaloids and synthetic compounds, endowing them with a diverse range of biological activities. nih.gov These compounds have been extensively explored for their therapeutic potential, demonstrating significant pharmacological effects across various domains. Research has identified that isoquinoline derivatives possess potent antitumor, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. nih.govepa.govresearchgate.net The biological versatility of this class of compounds stems from the core isoquinoline nucleus, which serves as a template for modification, allowing for the synthesis of derivatives with optimized activity and specificity. nih.govresearchgate.net The mechanisms underlying these activities are multifaceted, often involving the inhibition of key enzymes, modulation of signaling pathways, and interference with cellular processes essential for pathogen survival or disease progression. nih.govnih.govsysrevpharm.org
Research on Antitumor and Antiproliferative Mechanisms
Derivatives of the isoquinoline framework have been a focal point of anticancer research due to their ability to inhibit tumor growth and proliferation through various mechanisms.
Phenylaminoisoquinolinequinones have shown significant antiproliferative activity against several human cancer cell lines. nih.gov Structure-activity relationship studies reveal that the position of the phenylamino (B1219803) group on the quinone nucleus is crucial for activity, with substitution at the C-6 position generally leading to higher potency against gastric, lung, and bladder cancer cell lines. nih.gov Certain derivatives, such as compounds 3b , 4b , and 7b , have demonstrated notable antiproliferative effects, which are suggested to involve redox cycling processes. nih.gov
Another class, isoquinoline-tethered quinazoline (B50416) derivatives, has been developed as potent and selective inhibitors of human epidermal growth factor receptor 2 (HER2) kinase, a key target in breast cancer therapy. nih.gov Compounds like 9a and 9b exhibited good inhibitory activity against both HER2 kinase and the proliferation of HER2-overexpressing SK-BR-3 breast cancer cells. nih.gov Further optimization led to derivatives like 14f , which not only showed more potent inhibition of HER2 phosphorylation at the cellular level compared to the drug lapatinib (B449) but also demonstrated a significant ability to inhibit colony formation in SK-BR-3 cells. nih.gov
The mechanisms of action for these compounds are often centered on the disruption of cell cycle progression and the induction of apoptosis. For instance, a trimethoxyphenyl derivative (2g ) was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis mediated by caspase-3/7 in MDA-MB-453 breast cancer cells. nih.gov
Table 1: Antiproliferative Activity of Selected Isoquinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Mechanism | Reference(s) |
|---|---|---|---|
| Phenylaminoisoquinolinequinones (e.g., 3b, 4b, 7b) | Gastric, Lung, Bladder | High antiproliferative activity; involves redox cycling. | nih.gov |
| Isoquinoline-tethered quinazolines (e.g., 9a, 9b, 14f) | SK-BR-3 (Breast Cancer), A431 (Epidermoid Carcinoma) | Potent inhibition of HER2 kinase, HER2 phosphorylation, and cell proliferation. | nih.gov |
| Trimethoxyphenyl derivative (2g) | MDA-MB-453 (Breast Cancer) | Induction of G2/M phase cell cycle arrest and apoptosis via caspase-3/7. | nih.gov |
Studies on Antimicrobial and Antibacterial Action
The rise of multidrug-resistant bacteria has spurred the search for new antibacterial agents, with isoquinoline derivatives emerging as a promising scaffold.
A novel class of alkynyl isoquinoline compounds has demonstrated potent bactericidal activity against a wide array of Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.gov Representative compounds HSN584 and HSN739 were effective against fluoroquinolone-resistant S. aureus with Minimum Inhibitory Concentrations (MICs) as low as 4 µg/mL. nih.gov These compounds exhibit rapid bactericidal action, and preliminary mechanistic studies suggest they function by perturbing both cell wall and nucleic acid biosynthesis in S. aureus. nih.gov Notably, these derivatives were also shown to reduce the load of intracellular MRSA in macrophages, an effect not achieved by vancomycin. nih.gov
Furthermore, a family of pyrimidoisoquinolinquinones has been designed and synthesized, showing antimicrobial activity against multidrug-resistant Gram-positive bacteria. nih.gov These compounds inhibited pathogens with MICs ranging from 0.5 to 64 µg/mL, and one derivative, compound 28 , proved to have higher potency against MRSA than vancomycin. nih.gov
Table 2: Antibacterial Activity of Selected Isoquinoline Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Alkynyl isoquinolines (HSN584, HSN739) | MRSA, VRSA, L. monocytogenes, S. pneumoniae | 4 - 16 | Perturbs cell wall and nucleic acid biosynthesis. | nih.gov |
| Pyrimidoisoquinolinquinones (e.g., Compound 28) | Gram-positive pathogens, MRSA | 0.5 - 64 | Not specified. | nih.gov |
Investigations into Anti-inflammatory and Immunomodulatory Effects
Isoquinoline derivatives have been investigated for their ability to modulate the immune system and suppress inflammatory responses, which are central to many chronic diseases.
A novel isoquinoline derivative, CYY054c , has been shown to exhibit significant anti-inflammatory properties in models of endotoxemia. nih.gov Its mechanism involves the inhibition of lipopolysaccharide (LPS)-induced nuclear factor kappa-B (NF-κB) expression in macrophages. nih.gov This leads to a subsequent reduction in the release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The compound also decreases the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
The anti-inflammatory mechanisms of related compounds containing the methoxyphenyl moiety, such as the chalcone (B49325) E-α-p-OMe-C6H4-TMC , further illuminate potential pathways. nih.gov This compound was found to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) and attenuate NF-κB activity. nih.gov Its action is also associated with the downregulation of pro-inflammatory cytokines and modulation of mitogen-activated protein kinase (MAPK) signaling, specifically affecting the phosphorylation of ERK and p38. nih.gov Polyphenolic compounds, in general, are known to regulate immunity by interfering with immune cell regulation and inactivating NF-κB. mdpi.com
Exploration of Antiviral Activity and Underlying Mechanisms
The isoquinoline core is present in many alkaloids with documented antiviral potential against a diverse range of viruses. nih.gov
Derivatives have been identified as inhibitors of both influenza A and B viruses. nih.gov An initial hit compound from a high-throughput screen, an isoquinolone designated compound 1 , showed potent activity with 50% effective concentrations (EC₅₀s) between 0.2 and 0.6 µM. nih.gov Mode-of-action studies revealed that this compound effectively suppresses the viral RNA replication step by targeting the viral polymerase activity. nih.gov To address cytotoxicity, chemical modifications led to the synthesis of compound 21 , which retained antiviral activity (EC₅₀ values from 9.9 to 18.5 µM) but had a significantly improved safety profile. nih.gov
In the context of HIV, certain isoquinoline-based derivatives have been designed as antagonists of the CXCR4 receptor, which acts as a co-receptor for viral entry. mdpi.com These compounds were able to effectively compete with the natural ligand CXCL12 for binding to CXCR4, with most analogues displaying 50% inhibitory concentrations (IC₅₀) below 40 nM in binding assays. mdpi.com This mechanism effectively blocks a critical step in the HIV life cycle. nih.govmdpi.com
Table 3: Antiviral Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Virus Target | IC₅₀ / EC₅₀ | Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| Isoquinolone (Compound 1) | Influenza A and B | 0.2 - 0.6 µM (EC₅₀) | Inhibits viral polymerase activity. | nih.gov |
| Isoquinolone (Compound 21) | Influenza A and B | 9.9 - 18.5 µM (EC₅₀) | Inhibits viral polymerase activity. | nih.gov |
| Isoquinoline-based CXCR4 Antagonists | HIV | < 40 nM (IC₅₀) | Blocks viral entry by antagonizing the CXCR4 receptor. | mdpi.com |
Neuroprotective and Central Nervous System Mechanistic Studies
Isoquinoline alkaloids and their derivatives have demonstrated significant neuroprotective effects, making them potential candidates for treating neurodegenerative diseases. nih.govresearchgate.net Their mechanisms are comprehensive, targeting multiple pathways involved in neuronal injury. nih.gov
Key neuroprotective mechanisms include the inhibition of neuroinflammation, reduction of oxidative damage, and regulation of autophagy to reduce neuronal apoptosis. nih.govresearchgate.net Some derivatives exert their effects by modulating intracellular calcium homeostasis through the regulation of Ca²⁺ and K⁺ channels, thereby protecting neurons from calcium overload-induced damage. nih.gov
Specific molecular pathways have also been identified. For example, the novel tetramethylpyrazine derivative T-006 , which incorporates a key structural element from related neuroprotective compounds, has shown efficacy in Parkinson's disease models. aging-us.com It protects dopaminergic neurons by activating the MEF2D-PGC1α signaling pathway and promotes neurogenesis by activating the BDNF/CREB pathway. aging-us.com
Enzyme Inhibition Profiles and Kinetic Studies
A primary mechanism through which isoquinoline derivatives exert their pharmacological effects is the inhibition of specific enzymes.
In oncology, isoquinoline-tethered quinazolines have been developed as selective inhibitors of receptor tyrosine kinases. nih.gov These compounds potently inhibit HER2 and EGFR kinases, with some derivatives showing a 7- to 12-fold greater selectivity for HER2 over EGFR compared to lapatinib. nih.gov The IC₅₀ values for HER2 kinase inhibition were in the nanomolar range for the most active compounds. nih.gov
In the central nervous system, 1-(4-aminophenyl)isoquinoline (B1195977) derivatives are potent inhibitors of phosphodiesterases (PDEs). nih.gov These compounds inhibit both calcium-independent and calcium-dependent PDEs with IC₅₀ values ranging from 0.2 to 25 µM. nih.gov Kinetic studies revealed that the mode of inhibition depends on the enzyme and the substrate. For the calcium-dependent enzyme, the derivatives were competitive inhibitors of cyclic GMP hydrolysis but noncompetitive inhibitors of cyclic AMP hydrolysis. nih.gov A reverse pattern was observed for the calcium-independent enzyme. nih.gov
The antiviral activity of isoquinolines is also linked to enzyme inhibition, with derivatives targeting viral polymerase to halt replication. nih.gov Other isoquinoline derivatives function as antagonists for receptors like CXCR4, which is crucial for HIV entry, with IC₅₀ values in the nanomolar range. mdpi.com
Table 4: Enzyme Inhibition by Selected Isoquinoline Derivatives
| Derivative Class | Target Enzyme/Receptor | IC₅₀ | Type of Inhibition | Reference(s) |
|---|---|---|---|---|
| Isoquinoline-tethered quinazolines | HER2, EGFR | Nanomolar range | Not specified | nih.gov |
| 1-(4-Aminophenyl)isoquinolines | Phosphodiesterases (PDEs) | 0.2 - 25 µM | Competitive/Noncompetitive (substrate-dependent) | nih.gov |
| Isoquinolones | Influenza Viral Polymerase | Not specified | Not specified | nih.gov |
| Isoquinoline-based antagonists | CXCR4 Receptor | < 40 nM | Antagonist | mdpi.com |
Identification and Characterization of Biological Targets for 4-(4-Methoxyphenyl)isoquinoline Analogues
The biological effects of this compound derivatives are initiated by their interaction with specific molecular targets. Research has focused on identifying these targets and characterizing the nature of the interactions, which span from receptor binding to the modulation of essential cellular transport and signaling systems.
The affinity of a ligand for its receptor is a critical determinant of its potency. For isoquinoline derivatives, binding affinity has been evaluated across a range of receptors, revealing diverse and specific interactions.
A series of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives were assessed for their affinity to the phencyclidine (PCP) binding site within the NMDA receptor complex. nih.gov Among these, the (S)-configured derivative with a 2-methylphenyl group at position 1 and a methyl group at position 8 showed the highest affinity, with a Ki value of 0.0374 µM. nih.gov This compound was nearly 90 times more potent than its corresponding (R)-enantiomer, highlighting a significant enantioselectivity in receptor binding. nih.gov
In the context of dopamine (B1211576) receptors, certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have been identified as high-affinity ligands for the D3 receptor. nih.gov For instance, compounds featuring a 3-cyano or 4-cyano benzamide (B126) group displayed very high affinity for the D3 receptor, with Ki values of 1.2 nM and 3.4 nM, respectively. nih.gov Molecular docking studies suggest that these ligands form specific hydrogen bond interactions with residues like Ser192 in the receptor's binding pocket. nih.gov
Furthermore, studies on isoquinoline derivatives related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) have shown their ability to inhibit mitochondrial respiration by interacting with complex I. nih.gov While less potent than the toxic metabolite MPP+, these isoquinoline derivatives, particularly the charged isoquinolinium cations, demonstrated inhibitory activity, suggesting a potential for mitochondrial accumulation and toxicity. nih.gov
The interaction between a ligand and its receptor is characterized by high affinity and specificity, leading to a physiological response. nih.gov The binding is saturable, meaning there is a limited number of binding sites on a receptor. nih.gov Techniques like equilibrium dialysis and ultracentrifugation are used to measure these binding parameters. nih.gov
Table 1: Receptor Binding Affinities of Selected Isoquinoline Derivatives
| Compound Class | Receptor Target | Key Structural Features | Binding Affinity (Ki) |
|---|---|---|---|
| 1-Aryl-1,2,3,4-tetrahydroisoquinolines | NMDA Receptor (PCP Site) | (S)-configuration, 1-(2-methylphenyl), 8-methyl | 0.0374 µM nih.gov |
| Tetrahydroisoquinoline-based amides | Dopamine D3 Receptor | 6,7-dimethoxy, 3-cyanobenzamide | 1.2 nM nih.gov |
This table summarizes reported binding affinities for different classes of isoquinoline derivatives to illustrate their interaction with various receptor systems.
Beyond direct receptor binding, isoquinoline alkaloids can exert their effects by modulating ion transport systems. A key system in this regard is the regulation of intracellular calcium (Ca2+) levels. Naturally occurring isoquinoline compounds are known to interfere with multiple cellular pathways, including the inhibition of Ca2+-mediated fusion events, which are crucial for processes like viral entry into host cells. uel.ac.uk
Functional assays, such as those measuring Ca2+ mobilization, are employed to understand how these compounds act as agonists or antagonists at their target receptors. nih.gov For example, in stable cell lines expressing specific human serotonin (B10506) receptors, the functional activity of ligands is assessed by measuring changes in intracellular Ca2+ concentration. nih.gov While some compounds act as agonists, triggering a response, others can act as antagonists by binding to the receptor without activating it and blocking the action of the natural ligand. nih.gov The ability of certain isoquinoline derivatives to influence Ca2+ signaling pathways underscores a critical mechanism for their pharmacological activity.
The binding of a this compound analogue to its target typically initiates a cascade of intracellular signaling events. Research has begun to unravel these complex pathways.
In the context of cancer research, isoquinoline derivatives have been shown to modulate key signaling pathways that control cell growth and survival. For instance, a simplified analogue of the natural product lycobetaine, which features a 4-aryl substituted isoquinoline core, was found to induce G1 cell cycle arrest and apoptosis in a dose-dependent manner in neuroendocrine prostate cancer cells. nih.gov This suggests that the compound interferes with the cellular machinery that regulates cell division and programmed cell death. nih.gov
Other studies have implicated isoquinoline alkaloids in the modulation of inflammatory and survival pathways. These compounds can interfere with signaling cascades such as the nuclear factor-κB (NF-κB) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways. uel.ac.uk Additionally, derivatives of the related quinoline (B57606) scaffold have been developed to target the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, a key regulator of cellular response to low oxygen levels that is often exploited by cancer cells. nih.gov One such 4-aminoquinoline (B48711) derivative was found to inhibit HIF-1α expression by reducing its mRNA levels, demonstrating a direct impact on a critical cancer-related signaling pathway. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial for optimizing their pharmacological profiles.
Systematic structural modifications of the isoquinoline core and its substituents have revealed key determinants of biological efficacy. A pivotal study focused on optimizing 4-aryl-substituted isoquinoline derivatives for antiproliferative activity against neuroendocrine prostate cancer cells. nih.gov
Initial investigations showed that the position of the aryl substituent on the isoquinoline core was critical. Compounds with the aryl moiety at the 4-position were significantly more active than those with the substituent at the 3-position. nih.gov Furthermore, the charge on the isoquinoline nitrogen played a role; a neutral isoquinoline (compound 1 ) was more active than its positively charged quaternary ammonium (B1175870) counterparts. nih.govnih.gov
Further SAR exploration focused on the phenyl group at the 4-position. The presence and position of substituents on this ring were found to be highly influential.
Table 2: SAR of 4-Aryl-Isoquinoline Derivatives Against LASCPC-01 Cancer Cells
| Compound | Substitution on 4-Phenyl Ring | Other Core Substitutions | IC50 (µM) |
|---|---|---|---|
| 1 | 3-OH, 4-OCH3 | nih.govnih.govdioxolo[4,5-g]isoquinoline | >10 |
| 10 | 3-OH, 4-tert-butyl | nih.govnih.govdioxolo[4,5-g]isoquinoline | Reduced Activity nih.gov |
| 11 | 3-OH, 4-OCF3 | nih.govnih.govdioxolo[4,5-g]isoquinoline | Reduced Activity nih.gov |
| 12 | 3-OH, 4-Cl | nih.govnih.govdioxolo[4,5-g]isoquinoline | Reduced Activity nih.gov |
| 14 | 4-OCH3 (no OH) | nih.govnih.govdioxolo[4,5-g]isoquinoline | Significantly Decreased Activity nih.gov |
| 39 | 3-OH (no 4-substituent) | 6-ethoxyisoquinoline (B8775134) | Increased Activity nih.gov |
| 46 | 3-OH, 4-Cl | 6-ethoxyisoquinoline | 0.47 nih.gov |
This table illustrates the impact of different substituents on the antiproliferative activity of 4-aryl-isoquinoline derivatives, based on data from a study on the LASCPC-01 cell line. nih.gov "Reduced Activity" and "Significantly Decreased Activity" are as described in the source material.
The data reveals that removing the hydroxyl group from compound 1 (to give compound 14 ) led to a significant decrease in activity. nih.gov This highlights the importance of this hydroxyl group for the compound's biological effect.
The 4-methoxyphenyl (B3050149) group itself, and its specific substitution pattern, is a crucial element for ligand-target recognition and subsequent biological activity. In the initial active compound 1 , the combination of a 4-methoxy group and a 3-hydroxyl group on the phenyl ring was a key feature. nih.gov
When the 4-methoxy group (4-OCH3) in a related series was replaced by other functionalities such as tert-butyl, trifluoromethoxy (OCF3), or chloro (Cl), the resulting compounds showed reduced antiproliferative activity. nih.gov This suggests that the electronic and steric properties of the methoxy (B1213986) group at the para-position are important for optimal interaction with the biological target. The loss of activity upon its replacement indicates that it is not merely a placeholder but an active contributor to the binding interaction, potentially through specific hydrogen bonds or hydrophobic interactions within the target's binding site. However, the study also showed that in a different isoquinoline core (6-ethoxy substituted), replacing the 4-methoxy group with a 4-chloro group, while retaining the 3-hydroxyl, led to the discovery of a highly potent compound (46 , IC50 = 0.47 µM). nih.gov This indicates that the ideal substituent at the 4-position of the phenyl ring can be context-dependent, relying on the substitution pattern of the isoquinoline core itself. nih.gov
Conformational Analysis and Bioisosteric Design Considerations
The three-dimensional arrangement of a molecule, or its conformation, is pivotal in determining its interaction with biological targets. For this compound derivatives, understanding their conformational preferences is key to elucidating their structure-activity relationships (SAR) and guiding the design of more potent and selective analogs. Furthermore, the concept of bioisosterism, which involves the substitution of a part of a molecule with a chemically different group that retains similar biological activity, is a powerful strategy in medicinal chemistry. ufrj.bru-tokyo.ac.jp This section delves into the conformational analysis of these derivatives and explores bioisosteric design considerations that have been instrumental in their development.
Conformational Analysis
The core structure of this compound consists of a planar isoquinoline ring system linked to a methoxyphenyl group. While the isoquinoline scaffold itself is rigid, the rotational freedom around the single bond connecting the two aromatic rings allows for different spatial orientations of the methoxyphenyl substituent relative to the isoquinoline core. The planarity of the isoquinoline ring is generally maintained, with minor deviations often observed at substituent positions.
The torsion angle, which describes the rotation around the bond linking the phenyl and isoquinoline rings, is a critical parameter. This angle is influenced by the nature and position of substituents on both ring systems. For instance, the presence of bulky groups near the linkage point can create steric hindrance, forcing the rings out of a coplanar arrangement. The methoxy group on the phenyl ring, while not excessively large, can influence the preferred conformation through electronic and steric effects.
Computational modeling and X-ray crystallography are powerful tools for studying these conformational preferences. Such studies on related structures can provide insights into the likely low-energy conformations of this compound derivatives. These analyses help in understanding how the molecule presents itself to its biological target and can explain why certain substitution patterns lead to enhanced or diminished activity.
Bioisosteric Design Considerations
Bioisosterism is a fundamental strategy in drug design used to modulate a molecule's physicochemical and pharmacological properties. ufrj.brdrugdesign.org In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule to improve potency, selectivity, metabolic stability, and other pharmacokinetic parameters.
Table 1: Bioisosteric Replacements for the Methoxy Group
| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |
| Methoxy (-OCH₃) | Hydroxyl (-OH) | Similar size and hydrogen bonding capability. | Altered solubility and metabolism. |
| Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Similar size but electronically different (electron-withdrawing). | Increased lipophilicity and metabolic stability. nih.gov |
| Methoxy (-OCH₃) | Methylthio (-SCH₃) | Similar size and lipophilicity. | Altered electronic properties and metabolic profile. |
| Methoxy (-OCH₃) | Halogens (e.g., -Cl, -F) | Similar size and can modulate electronic properties. | Increased lipophilicity and potential for halogen bonding. nih.gov |
Table 2: Bioisosteric Replacements for the Phenyl Ring
| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |
| Phenyl | Pyridyl | Introduction of a nitrogen atom alters electronic distribution and hydrogen bonding potential. | Modified solubility, basicity, and potential for new interactions with the target. |
| Phenyl | Thienyl | Smaller aromatic ring with different electronic character. | Altered lipophilicity and potential for different binding orientations. |
| Phenyl | Pyrazolyl | Five-membered heterocyclic ring with two nitrogen atoms, offering different hydrogen bonding patterns. | Changes in polarity and potential for specific interactions. |
| Phenyl | Naphthyl | Larger, more lipophilic aromatic system. | Increased potential for van der Waals interactions but may decrease solubility. |
Table 3: Bioisosteric Replacements within the Isoquinoline Scaffold
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Impact |
| Isoquinoline Nitrogen | Carbon (in a naphthalene (B1677914) scaffold) | Removal of the nitrogen atom to assess its importance for activity. | Loss of hydrogen bonding capability and basicity, affecting target interaction and solubility. |
| C-H at specific positions | C-F, C-Cl | Introduction of halogens to probe steric and electronic effects. | Altered lipophilicity, metabolic stability, and potential for halogen bonding. |
| Benzene (B151609) portion of isoquinoline | Pyridine (B92270) or other heterocycles | To create quinoline or other bicyclic heteroaromatic systems. | Modified electronic properties, solubility, and potential for new binding interactions. |
The application of these bioisosteric modifications has been explored in various studies. For example, replacing the methoxy group with other substituents like tert-butyl, trifluoromethoxy, or halogens has been shown to impact the biological activity of these compounds. nih.gov Similarly, the substitution of the phenyl ring with other aromatic or heteroaromatic systems can lead to significant changes in the pharmacological profile.
The rationale behind these modifications is often to fine-tune the electronic and steric properties of the molecule to achieve a better fit with the target binding site. For instance, replacing an electron-donating group with an electron-withdrawing one can alter the molecule's electrostatic potential and its ability to form key interactions. By systematically exploring these bioisosteric replacements, researchers can build a comprehensive understanding of the SAR for this class of compounds and design more effective therapeutic agents.
Advanced Characterization and Computational Approaches in 4 4 Methoxyphenyl Isoquinoline Research
Spectroscopic and Spectrometric Methods for Structural Elucidation
The precise structure of 4-(4-methoxyphenyl)isoquinoline is determined through a combination of powerful analytical methods. These techniques, when used in concert, provide a detailed molecular portrait of the compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and coupling constants of the protons provide a map of their connectivity. For instance, the protons of the isoquinoline (B145761) and methoxyphenyl rings resonate at characteristic chemical shifts, allowing for their unambiguous assignment. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are employed to establish correlations between protons and carbons, further confirming the structural assignments. researchgate.net
Table 1: Representative NMR Data for Isoquinoline Derivatives
| Nucleus | Chemical Shift (ppm) Range | Notes |
|---|---|---|
| ¹H | 6.0 - 9.0 | Aromatic protons of isoquinoline and methoxyphenyl rings. |
| ¹H | ~3.8 | Protons of the methoxy (B1213986) group. |
| ¹³C | 100 - 160 | Aromatic carbons. |
| ¹³C | ~55 | Carbon of the methoxy group. |
Note: Specific chemical shifts can vary based on solvent and specific substitution patterns.
Advanced Mass Spectrometry (MS) for Fragmentation Pathways and Isotope Analysis
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are critical for determining the exact molecular weight and elemental composition of this compound. rsc.org Techniques like electrospray ionization (ESI) are often used to generate ions from the sample for analysis. rsc.org
By analyzing the fragmentation patterns produced during MS/MS experiments, researchers can deduce the structural connectivity of the molecule. The fragmentation of isoquinoline alkaloids is a subject of detailed study, with characteristic losses of substituents and ring cleavages providing valuable structural information. researchgate.netnih.govresearchgate.net For example, the loss of a methyl group from the methoxy substituent is a common fragmentation pathway observed in related compounds. nih.gov The study of these pathways is essential for identifying unknown isoquinoline derivatives and for understanding their chemical behavior. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorptions include:
C-H stretching: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. vscht.cz
C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1600-1400 cm⁻¹ region. vscht.cz
C-O stretching: The ether linkage of the methoxy group gives rise to a characteristic C-O stretching band.
CH₃ vibrations: The methyl group of the methoxy substituent exhibits specific bending and stretching vibrations. A weak band in the 2860–2800 cm−1 region can be diagnostic for the methoxyl group. semanticscholar.org
These absorption bands collectively provide a molecular fingerprint, confirming the presence of the key functional groups in the compound. ox.ac.ukresearchgate.netnih.gov
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100-3000 | Stretch |
| Aromatic C=C | 1600-1450 | Stretch |
| C-O (Ether) | 1250-1000 | Stretch |
| CH₃ (Methoxy) | 2960-2850 | Stretch |
Note: The exact positions of the peaks can be influenced by the molecular environment. vscht.czlibretexts.orglibretexts.org
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. ox.ac.uknih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of each atom.
This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles. For instance, in a related compound, 8-methoxy-4-(4-methoxyphenyl)quinoline, X-ray analysis revealed that the quinoline (B57606) system is essentially planar and the methoxyphenyl substituent forms a significant dihedral angle with respect to the quinoline group. nih.gov Such information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govdoaj.org The crystal structure of a derivative, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline, has also been determined, providing insights into its stereochemistry. doaj.orgjaveriana.edu.co
Table 3: Illustrative Crystallographic Data for a Related Methoxy-Phenyl-Quinoline Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.362 (2) |
| b (Å) | 10.355 (2) |
| c (Å) | 14.276 (4) |
| β (°) | 101.556 (6) |
| Dihedral Angle (quinoline-phenyl) | 62.17 (1)° |
Data for 8-methoxy-4-(4-methoxyphenyl)quinoline. nih.gov
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis and Molecular Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used for detecting trace amounts of molecules and obtaining detailed molecular fingerprints. researchgate.netyoutube.com SERS enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as gold or silver nanoparticles. polyu.edu.hk
For this compound, SERS can provide vibrational information that is complementary to IR spectroscopy. The technique is particularly valuable for trace analysis, where the concentration of the analyte is very low. youtube.comnih.gov By creating SERS-active substrates, it is possible to detect and identify isoquinoline derivatives at minute concentrations. nih.govnih.gov The unique SERS spectrum serves as a molecular fingerprint, allowing for the differentiation of structurally similar compounds. nih.gov The development of reliable and reproducible SERS substrates is an active area of research to improve quantitative analysis. nih.gov
Computational Chemistry and In Silico Modeling for Mechanistic Understanding
Computational chemistry and in silico modeling are powerful tools for gaining a deeper understanding of the electronic structure, properties, and reactivity of this compound. nih.govresearchgate.netsapub.org
Density Functional Theory (DFT) is a widely used computational method to investigate the geometric and electronic properties of molecules. rsc.orgnih.govacs.org DFT calculations can be used to:
Optimize the molecular geometry: This provides a theoretical three-dimensional structure that can be compared with experimental data from X-ray crystallography. mdpi.com
Calculate spectroscopic properties: Theoretical NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra can be computed and compared with experimental results to aid in spectral assignment.
Analyze the electronic structure: The distribution of electrons in the molecule can be visualized through molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter related to the molecule's reactivity and electronic properties. nih.gov
Predict reactivity: Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. sapub.org
Investigate reaction mechanisms: Computational modeling can be used to explore the energy profiles of chemical reactions involving this compound, providing insights into reaction pathways and transition states.
These computational approaches, when combined with experimental data, provide a comprehensive understanding of the chemical nature of this compound. uobaghdad.edu.iqresearchgate.net
High-Throughput Screening and Assay Development in Drug Discovery Research
High-Throughput Screening (HTS) is a drug discovery process that leverages automation to rapidly test thousands to millions of compounds for a specific biological activity. nih.govyoutube.com This approach is essential for identifying "hits"—compounds that show activity against a target—from large chemical libraries. youtube.comthermofisher.com Isoquinoline-based libraries have been subjected to HTS campaigns to discover new therapeutic agents. researchoutreach.orgnih.gov
The foundation of a successful HTS campaign is a robust and reliable assay. youtube.comyoutube.com Assay development involves creating an experimental procedure that can accurately and reproducibly measure the effect of a compound on a biological target. youtube.com These can be biochemical assays, which measure the activity of isolated proteins like enzymes, or cell-based assays, which assess the effects of a compound on whole cells. youtube.comyoutube.com For example, in a search for new kinase inhibitors, a biochemical assay might measure the phosphorylation of a substrate. nih.gov In contrast, a cell-based assay could measure cell proliferation or apoptosis. nih.govnih.gov
An example of HTS with an isoquinoline library involved screening for new blockers of voltage-gated sodium (NaV) channels. nih.gov In this study, a fluorescence-based assay was used to screen 62 isoquinoline alkaloids, leading to the identification of five compounds that inhibited the channel's activity. nih.gov Subsequent validation in secondary assays, such as those using Na⁺-sensitive fluorescent probes and patch-clamp electrophysiology, confirmed the activity of the most promising hits. nih.gov While specific HTS campaigns involving this compound are not detailed in the literature, its structural similarity to known bioactive isoquinolines makes it a candidate for inclusion in such screening libraries. researchoutreach.orgnih.gov The development of specific assays would depend on the hypothesized biological target, for which computational methods like molecular docking can provide initial predictions. bohrium.com
Future Prospects and Emerging Research Frontiers for 4 4 Methoxyphenyl Isoquinoline
Rational Design and Synthesis of Next-Generation Isoquinoline (B145761) Derivatives
The rational design of new therapeutic agents based on the 4-(4-methoxyphenyl)isoquinoline core is an active area of research. This process involves the strategic modification of the parent molecule to enhance its efficacy, selectivity, and pharmacokinetic properties. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and environmentally benign, ultrasound-assisted protocols, are enabling the efficient construction of diverse libraries of these derivatives for biological screening. researchgate.netnih.gov Researchers are exploring various substitutions on both the isoquinoline and the phenyl rings to probe structure-activity relationships (SAR) and develop compounds with optimized therapeutic potential. For instance, the development of isoquinoline-tethered quinazoline (B50416) derivatives has led to compounds with enhanced and selective inhibitory activity against specific cancer-related kinases like HER2 over EGFR. nih.gov
Exploration of Novel Bioisosteric Scaffolds and Substitutions
A key area of exploration is the replacement of the planar phenyl ring with non-planar, saturated bioisosteres to enhance three-dimensionality, which can lead to improved target engagement and better pharmacological profiles. A recent and powerful strategy involves the dearomative [2+2] photocycloaddition of isoquinoline derivatives with bicyclo[1.1.0]butanes (BCBs). acs.orgacs.org This approach allows for the efficient construction of novel, saturated, and conformationally constrained scaffolds, such as bicyclo[2.1.1]hexane (BCH), which can serve as effective arene bioisosteres. acs.orgacs.org This method opens the door to previously inaccessible chemical space, providing a new avenue for designing next-generation derivatives. acs.org
| Original Group | Common Bioisosteric Replacements | Rationale for Replacement |
|---|---|---|
| Phenyl Ring | Pyridine (B92270), Thiophene, Furan, Pyrrole | Modulate electronics, polarity, and hydrogen bonding capacity. researchgate.net |
| Phenyl Ring | Bicyclo[1.1.1]pentane (BCP), Cubane | Introduce 3D character, improve solubility and metabolic stability. researchgate.net |
| Phenyl Ring | Bicyclo[2.1.1]hexane (BCH) | Create novel, saturated, conformationally rigid scaffolds. acs.orgacs.org |
| Methoxy (B1213986) Group (-OCH3) | Methyl (-CH3), Hydroxyl (-OH), Halogens (e.g., -F, -Cl) | Alter metabolic stability, polarity, and electronic properties. cambridgemedchemconsulting.com |
| Hydrogen (-H) | Fluorine (-F) | Minimal steric change but significant impact on electronic properties and can block metabolic oxidation. u-tokyo.ac.jp |
Development of Multi-Target Directed Ligands for Complex Diseases
The traditional "one molecule, one target" paradigm has often proven insufficient for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules capable of modulating multiple biological targets simultaneously. mdpi.com The isoquinoline alkaloid family, to which this compound belongs, is a rich source of compounds with multimodal activity, making this scaffold an excellent starting point for MTDL design. nih.gov
The development of MTDLs involves identifying key pathological pathways and designing molecules that can interact with multiple nodes within these networks. mdpi.com For neurodegenerative conditions like Alzheimer's disease, an MTDL derived from an isoquinoline core might be designed to inhibit acetylcholinesterase (AChE), reduce neuroinflammation, and prevent protein aggregation. nih.govacs.org This strategy holds the promise of achieving a synergistic therapeutic effect that is superior to single-target agents or combination therapies. nih.gov
| Approach | Concept | Advantages | Challenges |
|---|---|---|---|
| Single-Target Ligand | One molecule is designed to interact with one specific biological target. | Simpler design and optimization; clearer mechanism of action. | Often insufficient for complex diseases; potential for rapid resistance. nih.gov |
| Multi-Target Directed Ligand (MTDL) | A single molecule is rationally designed to interact with multiple selected targets. mdpi.com | Potentially higher efficacy for multifactorial diseases; improved side-effect profile; lower potential for drug-drug interactions compared to combination therapy. nih.gov | Complex design and optimization; balancing activity at multiple targets. |
Deeper Mechanistic Elucidation of Biological Actions
While derivatives of this compound have shown promise in various therapeutic areas, a comprehensive understanding of their mechanisms of action at the molecular and cellular levels is often lacking. Future research will need to focus on detailed mechanistic studies to fully realize their therapeutic potential and to inform the design of improved second-generation compounds.
Investigating Off-Target Interactions and Selectivity Profiles
A crucial aspect of drug development is characterizing a compound's selectivity. While a molecule may be designed for a primary target, its interactions with unintended "off-targets" can lead to unexpected therapeutic effects or toxicity. Therefore, comprehensive profiling of next-generation this compound derivatives against panels of kinases, receptors, and enzymes is essential. For example, in the development of kinase inhibitors, demonstrating selectivity for the target kinase (e.g., HER2) over closely related kinases (e.g., EGFR) is critical for minimizing side effects. nih.gov For MTDLs, the goal is to achieve high affinity for a select group of desired targets while maintaining low affinity for proteins irrelevant to the therapy, thereby ensuring a favorable safety profile. mdpi.com
Advanced Cellular and Biochemical Studies
Moving beyond initial activity screens, in-depth cellular and biochemical assays are necessary to unravel the biological effects of novel this compound derivatives. This includes utilizing a broad range of human cancer cell lines, including those that have developed multidrug resistance (MDR), to assess the compound's spectrum of activity and its ability to overcome common resistance mechanisms. acs.orgnih.gov
Advanced studies often involve investigating the compound's impact on fundamental cellular processes. For instance, research on cytotoxic isoquinolinequinones has shown that these compounds can disrupt the intracellular redox balance, promote the production of reactive oxygen species (ROS), induce cell cycle arrest, and trigger apoptosis (programmed cell death). acs.orgnih.gov Detailed molecular studies can identify the specific proteins and pathways that are modulated, providing a clear picture of the compound's mechanism of action.
| Type of Study | Purpose | Example Techniques |
|---|---|---|
| Cell Viability/Cytotoxicity Assays | To determine the concentration at which a compound inhibits cell growth or kills cells. | MTT assay, CellTiter-Glo assay across various cancer cell lines. nih.gov |
| Cell Cycle Analysis | To investigate if the compound disrupts the normal progression of the cell division cycle. | Flow cytometry with DNA staining (e.g., propidium iodide). nih.gov |
| Apoptosis Assays | To determine if the compound induces programmed cell death. | Annexin V/PI staining, caspase activity assays, Western blot for apoptosis markers (e.g., Bax/Bcl-2). nih.gov |
| Reactive Oxygen Species (ROS) Measurement | To assess if the compound induces oxidative stress in cells. | Fluorescent probes like DCFDA measured by flow cytometry or microscopy. acs.org |
| Kinase Selectivity Profiling | To determine the inhibitory activity of a compound against a large panel of protein kinases. | Radiometric or fluorescence-based enzymatic assays. |
Application of Artificial Intelligence and Machine Learning in Chemical Design and Optimization
Expanding the Therapeutic Potential Beyond Current Indications for this compound
While the primary therapeutic applications of this compound are still under investigation, emerging research into the broader class of isoquinoline alkaloids and structurally similar compounds suggests promising new frontiers for its therapeutic potential. These areas primarily include neurodegenerative diseases and inflammatory disorders, owing to the recognized neuroprotective and anti-inflammatory properties of the isoquinoline scaffold.
The core structure of isoquinoline is a key feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological effects. researchgate.netnih.govnih.gov This has prompted researchers to explore the therapeutic possibilities of specific derivatives like this compound in conditions where inflammation and neuronal damage are key pathological features. researchgate.netnih.gov
Neurodegenerative Diseases
The potential application of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's is a significant area of emerging research. This interest is largely based on the established neuroprotective effects of various isoquinoline alkaloids. nih.govnih.gov These compounds have been shown to combat neuronal injury and apoptosis, which are central to the progression of many neurodegenerative conditions. researchgate.netnih.gov
The mechanisms underlying the potential neuroprotective effects of isoquinoline derivatives are multifaceted and include:
Reducing Inflammatory Injury: Neuroinflammation is a critical component in the pathology of neurodegenerative diseases. nih.gov Isoquinoline alkaloids have demonstrated the ability to mitigate inflammatory processes within the brain. researchgate.netnih.gov
Combating Oxidative Stress: Oxidative stress is another major contributor to neuronal damage. The antioxidant properties of isoquinoline compounds may help protect brain cells from this damage. researchgate.net
Regulating Autophagy: Autophagy is the body's cellular recycling system, and its dysregulation is implicated in neurodegeneration. Certain isoquinoline alkaloids can modulate autophagy, potentially clearing harmful protein aggregates that contribute to diseases like Alzheimer's. researchgate.netnih.gov
While direct studies on this compound are limited, the consistent neuroprotective activities observed in the broader isoquinoline class provide a strong rationale for its investigation in this therapeutic area.
Inflammatory Disorders
Beyond neuroinflammation, there is a growing interest in the potential of isoquinoline derivatives to treat systemic inflammatory conditions. The anti-inflammatory activity of various alkaloids, including those with an isoquinoline core, has been documented. researchgate.net For instance, a structurally related quinoline (B57606) compound, N-(4-methoxyphenyl)quinoline-8-sulfonamide, has been shown to reduce the inflammatory response in the context of rheumatoid arthritis. nih.govresearchgate.net This suggests that the "4-methoxyphenyl" moiety, when attached to a quinoline or isoquinoline backbone, may contribute to anti-inflammatory effects.
The potential mechanisms for the anti-inflammatory action of such compounds could involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. nih.gov Research into isoquinoline-containing alkaloids has highlighted their ability to inhibit signaling pathways involved in the inflammatory response. nih.gov
The exploration of this compound for inflammatory disorders is an active area of research, with the potential to yield new therapeutic options for a range of conditions characterized by chronic inflammation.
Table 1: Investigated Therapeutic Areas for Isoquinoline Derivatives and Related Compounds
| Therapeutic Area | Compound Class/Specific Compound | Key Research Findings |
| Neurodegenerative Diseases | Isoquinoline Alkaloids | Exhibit neuroprotective effects by reducing inflammation, oxidative stress, and regulating autophagy. researchgate.netnih.govnih.gov |
| Inflammatory Disorders | N-(4-methoxyphenyl)quinoline-8-sulfonamide | Reduces inflammatory response in fibroblast-like synoviocytes, suggesting potential for rheumatoid arthritis treatment. nih.govresearchgate.net |
| Inflammatory Disorders | Isoquinoline-containing Alkaloids | Show significant anti-inflammatory effects, often through the inhibition of key signaling pathways. nih.gov |
Q & A
Q. What are the common synthetic routes for 4-(4-Methoxyphenyl)isoquinoline and its derivatives?
- Methodological Answer : The synthesis often involves fragment-based strategies and multi-step organic reactions. For example:
- Fragment merging : Substituted fragments are synthesized at distinct positions (e.g., 1-, 3-, or 4-positions) of the isoquinoline ring. Biochemical screening identifies hit fragments, which are merged into a single scaffold to enhance potency .
- Bischler-Napieralski reaction : Used to construct the isoquinoline core, followed by reductive methylation or benzyloxy group introduction at the 4-position. For example, (±)-7-Benzyloxy derivatives are synthesized via condensation and methylation steps .
- Conjugation strategies : Chalcone or pyrazoline moieties are appended to the isoquinoline core to enhance anti-proliferative activity, as seen in naphthalimide–chalcone conjugates .
Q. How is this compound characterized using spectroscopic and analytical methods?
- Methodological Answer :
- NMR stability : Longitudinal ¹H NMR studies in DMSO confirm structural integrity over time, ruling out degradation as a source of experimental variability .
- Melting point (MP) and ¹H/¹³C NMR : Key for verifying purity and regiochemistry. For instance, conjugates like 12b exhibit distinct ¹H NMR signals for methoxy (δ 3.83 ppm) and olefinic protons (δ 7.38 ppm), with MP ranges (154–156°C) aiding in identification .
Advanced Research Questions
Q. How do substituent positions on the isoquinoline ring influence biological activity?
- Methodological Answer :
- Positional screening : Substitution at the 4-position with methoxyphenyl groups enhances anti-inflammatory or ABCB1-modulating activity. Merging fragments at non-adjacent positions (e.g., 1- and 7-) optimizes steric and electronic interactions with target proteins .
- Hydrogenation effects : Octahydro derivatives (e.g., 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline) show altered pharmacokinetics due to reduced aromaticity, impacting multidrug resistance reversal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
